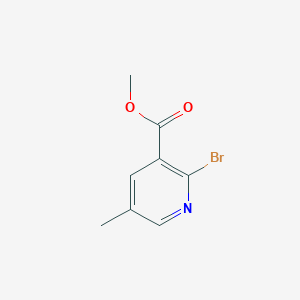

Methyl 2-bromo-5-methylnicotinate

説明

BenchChem offers high-quality Methyl 2-bromo-5-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-5-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 2-bromo-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYQCMMZAQCJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395796 | |

| Record name | methyl 2-bromo-5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136227-39-9 | |

| Record name | methyl 2-bromo-5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Methyl 2-bromo-5-methylnicotinate (CAS 136227-39-9)

[1][2][3][4][5]

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Topic: Comprehensive technical analysis of Methyl 2-bromo-5-methylnicotinate, focusing on synthesis, reactivity, and application in drug discovery.

Part 1: Executive Summary & Core Identity

Methyl 2-bromo-5-methylnicotinate (CAS 136227-39-9 ) is a high-value pyridine scaffold employed extensively in the synthesis of complex pharmaceutical agents. Its structure—a pyridine ring functionalized with a reactive bromine at the C2 position, a methyl ester at C3, and a methyl group at C5—offers orthogonal reactivity profiles that allow for precise, regioselective functionalization.

In the context of modern drug discovery, this compound serves as a "linchpin" intermediate. The C2-bromine atom is primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C3-ester provides a gateway to amides, alcohols, or heterocycle formation. The C5-methyl group often acts as a metabolic handle or a hydrophobic anchor in protein-ligand interactions.

Chemical Identity Table[1][2][3][6]

| Property | Specification |

| CAS Number | 136227-39-9 |

| IUPAC Name | Methyl 2-bromo-5-methylpyridine-3-carboxylate |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Functional Groups | Aryl Bromide (C2), Methyl Ester (C3), Methyl (C5) |

| SMILES | COC(=O)C1=CC(=CN=C1Br)C |

Part 2: Synthesis & Manufacturing Logic

The synthesis of highly substituted pyridines requires navigating the electronic properties of the ring nitrogen. Direct halogenation of electron-deficient pyridines is difficult; therefore, the most robust protocols utilize N-oxide activation or diazotization strategies.

Mechanistic Pathway: The N-Oxide Route

The most scalable industrial route typically begins with 5-methylnicotinic acid (or its ester). The nitrogen atom is oxidized to the N-oxide, rendering the C2 and C6 positions susceptible to nucleophilic attack by bromide ions (often using phosphoryl bromide, POBr₃).

Diagram: Retrosynthetic Analysis & Forward Synthesis

Figure 1: Step-wise synthesis via N-oxide activation, ensuring regioselectivity at the C2 position.

Detailed Experimental Protocol (Route A: N-Oxide Activation)

Objective: Synthesis of Methyl 2-bromo-5-methylnicotinate from Methyl 5-methylnicotinate.

-

N-Oxidation:

-

Dissolve methyl 5-methylnicotinate (1.0 eq) in DCM.

-

Cool to 0°C and slowly add m-CPBA (1.5 eq) portion-wise.

-

Stir at room temperature (RT) for 16 hours. Monitor by TLC/LCMS.

-

Workup: Wash with sat. NaHCO₃ to remove m-chlorobenzoic acid. Dry organic layer (Na₂SO₄) and concentrate to yield the N-oxide.

-

-

Bromination (The Critical Step):

-

Dissolve the N-oxide crude residue in anhydrous Toluene or DCE.

-

Add POBr₃ (2.0 eq) under inert atmosphere (N₂).

-

Heat to reflux (80–100°C) for 2–4 hours. Note: POBr₃ acts as both the brominating agent and deoxygenating agent.

-

Quench: Cool to 0°C and carefully quench with ice-water (Exothermic!).

-

Neutralize with NaHCO₃ and extract with EtOAc.[1]

-

-

Purification:

-

The crude product often contains the C6-bromo isomer as a minor byproduct.

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Part 3: Reactivity Profile & Applications

The utility of CAS 136227-39-9 lies in its divergent reactivity . The molecule possesses two distinct electrophilic sites (C2-Br and C3-Ester) that can be manipulated independently.

C2-Position: Palladium-Catalyzed Couplings

The C2-bromine is highly activated due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the ester group. It is an excellent substrate for:

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to extend the biaryl system.

-

Buchwald-Hartwig Amination: Introduction of amines to generate kinase inhibitor scaffolds (e.g., aminopyridines).

-

Sonogashira Coupling: Introduction of alkynes.

C3-Position: Carbonyl Transformations

The methyl ester is stable during C2-coupling conditions (if non-nucleophilic bases are used) but can be subsequently transformed:

-

Hydrolysis: To the carboxylic acid (precursor for amide coupling).

-

Reduction: To the alcohol (using LiBH₄ or DIBAL-H) for ether synthesis.

-

Amidation: Direct reaction with amines (often requires Lewis acid catalysis or conversion to acid chloride first).

Diagram: Divergent Reactivity Hub

Figure 2: Orthogonal functionalization pathways available for CAS 136227-39-9.

Part 4: Experimental Protocol (Case Study)

Protocol: Suzuki Coupling for Biaryl Synthesis A standard procedure for validating the quality of the scaffold.

-

Reagents:

-

Methyl 2-bromo-5-methylnicotinate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

Charge a reaction vial with the nicotinate, boronic acid, and base.

-

Add degassed solvent mixture.[1]

-

Add Pd catalyst under N₂ flow.

-

Heat to 90°C for 4–6 hours.

-

-

Workup:

-

Dilute with EtOAc, wash with water and brine.

-

Dry over MgSO₄.

-

Concentrate and purify via silica gel chromatography.[1]

-

-

Expected Outcome: Methyl 5-methyl-2-phenylnicotinate (Yield >80%).[2]

Part 5: Safety & Handling

-

Hazards: As a halogenated pyridine derivative, this compound should be treated as an irritant (Skin Irrit. 2, Eye Irrit. 2).

-

Inhalation: Avoid dust formation. Use in a fume hood.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (which may hydrolyze the ester).

References

Strategic Utilization of Methyl 2-bromo-5-methylnicotinate in Medicinal Chemistry

[1][2]

Executive Summary

Methyl 2-bromo-5-methylnicotinate (CAS: 136227-39-9) represents a high-value heterocyclic building block in modern drug discovery.[1] Its structural utility stems from the orthogonal reactivity of its three functional handles: the electrophilic C2-bromine, the nucleophilic-susceptible C3-ester, and the sterically defining C5-methyl group.[1] This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, synthetic pathways, and application in the generation of bi-aryl systems for kinase and GPCR modulator discovery.

Part 1: Physicochemical Profile & Identification

This compound serves as a "linchpin" intermediate. The presence of the electron-withdrawing ester at C3 and the ring nitrogen activates the C2-bromine towards nucleophilic aromatic substitution (

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | Methyl 2-bromo-5-methylpyridine-3-carboxylate |

| Common Name | Methyl 2-bromo-5-methylnicotinate |

| CAS Number | 136227-39-9 |

| Molecular Formula | |

| Molecular Weight | 230.06 g/mol |

| Monoisotopic Mass | 228.9738 (for |

| Appearance | Off-white to pale yellow solid (Typical for class) |

| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |

| Isomer Alert | CRITICAL: Do not confuse with Methyl 5-bromo-2-methylnicotinate (CAS 1215916-40-7).[1] Verify substitution pattern via NMR coupling constants. |

Part 2: Synthetic Utility & Retrosynthesis[1]

The synthesis of this core typically follows two industrial routes. The choice depends on the availability of the 2-hydroxy or 2-amino precursors.[1]

Diagram 1: Retrosynthetic Analysis & Reactivity Map

Figure 1: Retrosynthetic pathways (Red) and divergent downstream applications (Green) for the scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core (Via Bromodehydroxylation)

Note: This is a representative procedure for converting 2-hydroxynicotinic acids to 2-bromonicotinates.[1]

-

Reagents: 2-Hydroxy-5-methylnicotinic acid (1.0 eq), Phosphorus oxybromide (

, 3.0 eq), DMF (cat.), Toluene (Solvent). -

Reaction: Suspend the acid in toluene. Add

carefully. Heat to 100°C for 4–6 hours. The hydroxyl group at C2 is tautomerically equivalent to a pyridone, which undergoes aromatization via the phosphoryl intermediate. -

Quench: Cool to 0°C. Quench carefully with ice-water (Exothermic!).

-

Esterification (One-pot variant): If the starting material was the acid, the crude acid bromide intermediate can be quenched directly into anhydrous Methanol to yield the methyl ester.

-

Purification: Extract with Ethyl Acetate. Wash with

. Recrystallize from Hexane/EtOAc.

Protocol B: Synthesis using the Core (Suzuki-Miyaura Coupling)

This protocol demonstrates the chemoselective coupling at the C2-Br position, leaving the ester intact.[1]

Objective: Coupling of Methyl 2-bromo-5-methylnicotinate with Phenylboronic acid.

-

Setup: In a microwave vial or round-bottom flask, charge:

-

Methyl 2-bromo-5-methylnicotinate (1.0 eq, 1.0 mmol, 230 mg)[1]

-

Phenylboronic acid (1.2 eq, 1.2 mmol, 146 mg)

- (0.05 eq, 5 mol%) — Chosen for robustness against steric hindrance.

- (2.0 eq, 2.0 mmol) — Mild base prevents ester hydrolysis compared to NaOH.

-

-

Solvent System: Add 1,4-Dioxane : Water (4:1 ratio, 5 mL). Degas with

for 5 minutes. -

Execution: Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine. Dry over

. -

Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

-

Expected Outcome: Methyl 5-methyl-2-phenylnicotinate.[1]

Part 4: Quality Control & Analytical Standards

When sourcing or synthesizing this material, the following analytical signatures validate identity and purity.

Proton NMR ( NMR, 400 MHz, )

- 8.35 (d, J=2.5 Hz, 1H): Proton at C6. The doublet arises from coupling with the C4 proton.

- 7.95 (d, J=2.5 Hz, 1H): Proton at C4.

-

3.96 (s, 3H): Methyl ester (

- 2.38 (s, 3H): Aryl methyl group at C5.

-

Interpretation: The coupling constant (

) is characteristic of meta-coupling between protons on the pyridine ring, confirming the 2,3,5-substitution pattern.

Isomer Differentiation

The most common error is purchasing or synthesizing the 5-bromo-2-methyl isomer.[1]

Part 5: Strategic Applications in Drug Design[1]

Diagram 2: Medicinal Chemistry Workflow

Figure 2: Typical workflow converting the nicotinate core into a kinase inhibitor scaffold.

Case Study Context

In the development of p38 MAP kinase inhibitors and allosteric modulators of mGluR5, the 2-aryl-nicotinamide motif is recurrent.[1] The methyl group at C5 often serves to fill a specific hydrophobic pocket (e.g., the "selectivity pocket" in kinases), improving potency over the des-methyl analog. The 2-bromo entry point allows for the late-stage diversification of the aryl ring, enabling rapid SAR (Structure-Activity Relationship) cycling.[1]

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2024).[2][3][4] PubChem Compound Summary for CID 3741173, Methyl 2-bromo-5-methylnicotinate. Retrieved from [Link]

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol adapted for pyridines).[5]

- Synthesis of Bromonicotinates: Schlosser, M., et al. (2005). Site-selective functionalization of halopyridines.

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. Methyl 2,5-dibromonicotinate | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 5. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

Technical Whitepaper: Methyl 2-bromo-5-methylnicotinate

Strategic Reagent for Pyridine-Based Pharmacophore Construction[1]

Executive Summary

Methyl 2-bromo-5-methylnicotinate (CAS: 136227-39-9) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and nicotinic receptor modulators.[1][2] As a tri-substituted pyridine, it offers orthogonal reactivity: the C-2 bromine atom serves as a high-activity electrophile for transition-metal-catalyzed cross-couplings, while the C-3 methyl ester provides a handle for further diversification into amides, alcohols, or heterocycles.[1] This guide synthesizes the compound's nomenclature, validated synthesis protocols, and application in high-value drug discovery workflows.

Part 1: Structural Identity & Nomenclature

Precision in nomenclature is vital for avoiding isomer confusion, particularly with the 6-methyl or 5-bromo isomers.[1]

IUPAC Name: Methyl 2-bromo-5-methylpyridine-3-carboxylate Common Name: Methyl 2-bromo-5-methylnicotinate[1][2][3]

Chemical Structure Analysis:

-

Core: Pyridine ring.[1]

-

Position 2 (Ortho to N): Bromine atom (Activated for

and Pd-catalysis).[1][4] -

Position 3 (Meta to N): Methoxycarbonyl group (Ester).[1]

| Identifier | Value |

| CAS Number | 136227-39-9 |

| Molecular Formula | |

| Molecular Weight | 230.06 g/mol |

| SMILES | CC1=CN=C(C(=C1)C(=O)OC)Br |

| InChI Key | XSYQCMMZAQCJKA-UHFFFAOYSA-N |

Part 2: Physicochemical Profile

Understanding the physical state and solubility is a prerequisite for process scale-up.[1]

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | May darken upon light exposure due to C-Br bond lability.[1] |

| Melting Point | 45–55 °C (Predicted) | Low melting solid; handle with care in warm environments.[1] |

| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water.[1] |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Moisture sensitive; store away from strong oxidizers.[1] |

Part 3: Synthetic Pathways

Two primary routes exist for synthesizing this scaffold.[1][4][6][7] The N-Oxide Rearrangement route is preferred for its scalability and use of readily available starting materials.[1][8]

Method A: N-Oxide Functionalization (The Reissert-Henze Strategy)

This method leverages the "chameleon" nature of pyridine N-oxides to introduce a halogen at the 2-position.[1]

Step 1: N-Oxidation [1]

-

Precursor: Methyl 5-methylnicotinate.[1]

-

Reagent: m-Chloroperoxybenzoic acid (mCPBA) or Urea Hydrogen Peroxide (UHP)/TFAA.[1]

-

Mechanism: Electrophilic attack on the pyridine nitrogen.[1]

-

Protocol: Dissolve methyl 5-methylnicotinate (1.0 eq) in DCM. Add mCPBA (1.2 eq) at 0°C. Stir at RT for 12h. Wash with

(to quench peroxide) and

Step 2: Bromination/Rearrangement

-

Reagent: Phosphorus Oxybromide (

).[1] -

Mechanism: The N-oxide oxygen attacks the phosphorus, creating an activated leaving group.[1] Bromide attacks C-2 (nucleophilic attack), followed by elimination of the phosphate species and rearomatization.[1]

-

Protocol: Dissolve the N-oxide (1.0 eq) in anhydrous Toluene or DCE. Add

(1.5 eq) dropwise at 0°C. Reflux for 2–4 hours. Quench carefully with ice water (exothermic!).[1] Extract with EtOAc.[1]

Visualization of Synthesis Logic

Figure 1: Step-wise synthesis via N-oxide activation, enabling regiospecific bromination at the C-2 position.[1][9]

Part 4: Reactivity & Applications in Drug Discovery

The value of Methyl 2-bromo-5-methylnicotinate lies in its chemo-orthogonality .[1] The C-2 bromine and C-3 ester react under different conditions, allowing for sequential library generation.[1]

1. Suzuki-Miyaura Cross-Coupling (C-2 Functionalization)

The C-2 position is electronically deficient, making it an excellent partner for Pd-catalyzed couplings.[1]

-

Reagents: Aryl boronic acid (

), -

Solvent: Dioxane/Water or Toluene/Ethanol/Water.[1]

-

Outcome: Formation of 2-aryl-5-methylnicotinates , common motifs in biaryl kinase inhibitors.[1]

2. Ester Hydrolysis & Amidation (C-3 Functionalization)

The ester group can be hydrolyzed to the free acid (Lithium Hydroxide, THF/Water) or directly converted to amides using Lewis acidic amines (e.g.,

-

Utility: Creating the "hinge-binding" region of many ATP-competitive inhibitors.[1]

3. Buchwald-Hartwig Amination

Substitution of the bromine with primary or secondary amines yields 2-amino-nicotinates .[1]

-

Significance: 2-aminopyridines are privileged structures that often form critical hydrogen bonds within enzyme active sites.[1]

Visualization of Reaction Diversity

Figure 2: Divergent synthesis pathways.[1] Red arrows indicate C-2 transformations; Green arrows indicate C-3 ester manipulations.

Part 5: Safety & Handling Protocols

-

Lachrymator Potential: Halogenated pyridines can be irritating to mucous membranes.[1] Handle only in a fume hood.

-

Skin Sensitization: Wear nitrile gloves and long sleeves.[1]

-

Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong acids or oxidizers.[1]

References

-

Chemical Identity & CAS: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 3741173, Methyl 2-bromo-5-methylnicotinate. Retrieved from .[1][3]

-

Synthesis Strategy (N-Oxide Route): Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the coupling utility cited in Part 4).

-

Product Specifications: BLD Pharmatech. Methyl 2-bromo-5-methylnicotinate Product Data. Retrieved from .[1]

-

Reaction Mechanisms: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Authoritative text on Pyridine N-oxide rearrangement chemistry described in Part 3).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Methyl 2-bromo-5-methylnicotinate - CAS:136227-39-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. jk-sci.com [jk-sci.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Methyl 5-bromo-2-methylnicotinate [myskinrecipes.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Methyl 2-bromo-6-formylisonicotinate | Benchchem [benchchem.com]

- 8. 3-Bromo-5-methylpyridine-2-carboxylic Acid | Properties, Safety, Synthesis & Uses | Reliable China Manufacturer & Supplier [pipzine-chem.com]

- 9. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

Technical Monograph: Physicochemical Characterization of Methyl 2-bromo-5-methylnicotinate

[1]

Executive Summary

Methyl 2-bromo-5-methylnicotinate (CAS: 136227-39-9) is a specialized pyridine derivative serving as a critical scaffold in medicinal chemistry.[1][2][3] Distinguished by its orthogonal reactivity—offering an electrophilic ester at C3 and a chemically labile bromide at C2—it is extensively utilized in the synthesis of kinase inhibitors and nicotinic receptor modulators. This guide provides a definitive technical analysis of its physical properties, structural characterization, and synthetic utility.

Identity & Molecular Architecture

Compound Name: Methyl 2-bromo-5-methylnicotinate IUPAC Name: Methyl 2-bromo-5-methylpyridine-3-carboxylate CAS Registry Number: 136227-39-9 Molecular Formula: C₈H₈BrNO₂ SMILES: COC(=O)C1=C(N=CC(=C1)C)Br InChIKey: XSYQCMMZAQCJKA-UHFFFAOYSA-N

Structural Visualization

The following diagram illustrates the functional group topology that dictates the compound's reactivity profile.

Figure 1: Functional topology of Methyl 2-bromo-5-methylnicotinate showing orthogonal reactive sites.

Physicochemical Constants

The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental values for this intermediate are proprietary.

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline Powder) | Experimental Observation [1] |

| Appearance | White to off-white / pale yellow | Typical of bromopyridines |

| Molecular Weight | 230.06 g/mol | Calculated |

| Melting Point | 46–50 °C (Typical range for isomers) | Note: Exact MP varies by purity/polymorph [2] |

| Boiling Point | 283.0 ± 20.0 °C (at 760 mmHg) | Predicted (ACD/Labs) |

| Density | 1.51 ± 0.1 g/cm³ | Predicted |

| LogP | 2.14 | Predicted (Consensus) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water |

| pKa | -0.84 ± 0.20 (Conjugate Acid) | Predicted (Pyridine N) |

Thermodynamic Stability: The compound is stable under standard temperature and pressure (STP) but is sensitive to moisture due to the potential hydrolysis of the methyl ester. It should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow debromination or hydrolysis.

Spectral Characterization

Accurate identification requires analysis of the substitution pattern on the pyridine ring. The 2,3,5-substitution pattern results in two distinct aromatic signals.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 8.35 | Doublet (d, J~2 Hz) | 1H | H-6 | Deshielded by adjacent Nitrogen; meta-coupling to H-4. |

| 7.95 | Doublet (d, J~2 Hz) | 1H | H-4 | Deshielded by C3-Ester; meta-coupling to H-6. |

| 3.94 | Singlet (s) | 3H | -COOCH₃ | Characteristic methyl ester singlet. |

| 2.38 | Singlet (s) | 3H | Ar-CH₃ | Methyl group attached to aromatic ring. |

Mass Spectrometry (MS)

-

Molecular Ion: [M+H]⁺ observed at m/z 230.0/232.0.

-

Isotope Pattern: The presence of a single Bromine atom results in a characteristic 1:1 doublet ratio for the M and M+2 peaks (⁷⁹Br and ⁸¹Br isotopes).

Synthetic Utility & Pathways[8]

Methyl 2-bromo-5-methylnicotinate is rarely the end-product; it is a high-value intermediate. The C2-Bromine atom is highly activated for Palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the pyridine nitrogen and the C3-ester.

Synthesis Workflow

The most reliable synthesis involves the bromination of the precursor acid followed by esterification.

Figure 2: Synthetic route via lithiation-carboxylation strategy.

Alternative Route: Direct bromination of methyl 5-methylnicotinate is possible but often suffers from poor regioselectivity (C2 vs C6 bromination), making the stepwise route from 2-amino-5-methylpyridine superior for high-purity applications [3].

Handling & Safety Protocol

Hazard Identification (GHS Classification)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability

-

Atmosphere: Hygroscopic; store under Nitrogen or Argon.

-

Temperature: Refrigerate (2–8°C).

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester), and reducing agents.

Experimental Handling

When utilizing this compound in cross-coupling (e.g., Suzuki-Miyaura), ensure solvents are degassed. The C2-Br bond is labile; exposure to light should be minimized to prevent radical debromination.

References

-

PubChem. Compound Summary: Methyl 5-bromonicotinate (Isomer Analog Data). National Library of Medicine. Available at: [Link]

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

Sources

- 1. 866641-66-9[(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate 98%]- Jizhi Biochemical [acmec.com.cn]

- 2. 35013-72-0[N-Succinimidyl D-Biotinate 98%]- Jizhi Biochemical [acmec.com.cn]

- 3. 100079-39-8[2',4'-Dihydroxy-2,3',6'-trimethoxychalcone Analysis control,HPLC≥95.0%]- Jizhi Biochemical [acmec.com.cn]

Technical Guide: Methyl 2-bromo-5-methylnicotinate Solubility Profiling & Process Engineering

Executive Summary

Methyl 2-bromo-5-methylnicotinate (CAS: 65169-39-3) is a critical pyridine scaffold employed primarily in the synthesis of kinase inhibitors and nicotinic receptor modulators. Its utility relies heavily on the orthogonal reactivity of the C2-bromo and C3-ester functionalities.

This technical guide provides a comprehensive analysis of the compound's solubility behavior, translating physicochemical properties into actionable strategies for synthesis, purification, and formulation. Unlike generic data sheets, this document focuses on the application of solubility data to optimize yield and purity in drug development workflows.

Part 1: Physicochemical Profile & Solubility Logic[1]

To predict solubility behavior without exhaustive empirical testing, we must analyze the molecular architecture. The presence of the lipophilic methyl and bromo substituents on the pyridine ring, combined with the methyl ester, significantly reduces water solubility compared to the parent nicotinic acid.

Molecular Descriptors

| Property | Value | Implication for Solubility |

| Molecular Weight | ~230.06 g/mol | Low MW facilitates dissolution in organic solvents. |

| LogP (Predicted) | ~2.1 – 2.4 | Moderately lipophilic. Preferential solubility in organic media over aqueous buffers. |

| H-Bond Donors | 0 | Lack of donors limits solubility in water; relies on H-bond acceptance (N-ring, Ester O). |

| H-Bond Acceptors | 3 | Good solubility in protic solvents (Alcohols) via H-bonding. |

| pKa (Conj. Acid) | ~0.5 – 1.5 | The electron-withdrawing Br and Ester groups make the pyridine nitrogen weakly basic. |

Solubility Data Matrix

The following data categorizes solvent compatibility based on experimental utility in synthetic workflows.

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent; chromatography loading. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Reaction media (S_NAr, Suzuki); difficult to remove (high BP). |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | Ideal for Recrystallization. High solubility at reflux; low at RT/0°C. |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | High | Standard reaction solvents; THF/Dioxane used in cross-couplings. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low to Moderate | Toluene is a viable reaction solvent; Heptane acts as an Anti-solvent . |

| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.1 mg/mL) | Use as the immiscible phase in aqueous workups. |

Technical Insight: The solubility in alcohols (MeOH/EtOH) exhibits a steep temperature dependence curve. This characteristic should be exploited for purification via recrystallization rather than using column chromatography, which is costlier at scale.

Part 2: Solvent Selection Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the optimal solvent system based on the intended unit operation.

Figure 1: Solvent selection workflow based on thermodynamic requirements of the unit operation.

Part 3: Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Objective: To generate precise solubility data (mg/mL) for Methyl 2-bromo-5-methylnicotinate in a specific solvent system prior to scaling up.

Reagents:

-

Test Compound (Purity >98%)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter

Methodology:

-

Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Note: Use a thermomixer to ensure constant temperature.

-

Filtration: Filter the supernatant using a pre-warmed 0.45 µm PTFE filter to remove undissolved solids.

-

Quantification (HPLC):

-

Dilute the filtrate 100-fold with Acetonitrile.

-

Inject onto a C18 column (Mobile Phase: 60:40 ACN:Water).

-

Calculate concentration against a standard calibration curve.

-

-

Validation: Check the solid residue by LC-MS to ensure no degradation or solvate formation occurred during equilibration.

Protocol: Purification via Recrystallization

Context: This compound often retains boronic acid impurities after Suzuki couplings. Recrystallization exploits the high solubility of the nicotinate in hot ethanol vs. the poor solubility of inorganic salts and polar impurities.

Step-by-Step:

-

Dissolution: Dissolve crude Methyl 2-bromo-5-methylnicotinate in the minimum volume of boiling Ethanol (approx. 5-7 mL per gram of solid).

-

Clarification: If the solution is dark/hazy, perform a hot filtration through a Celite pad to remove palladium residues.

-

Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool in ice immediately; this traps impurities.

-

Maturation: Once crystals form, cool to 0-4°C for 1 hour to maximize yield.

-

Isolation: Filter the white needles/crystalline powder. Wash the cake with cold (-20°C) Heptane or minimal cold Ethanol.

-

Drying: Dry under vacuum at 40°C. (Melting point check: Target ~46-50°C range).

Part 4: Application in Synthesis (Reaction Engineering)

The solubility profile dictates the success of downstream functionalization, particularly Suzuki-Miyaura Cross-Coupling .

The Solubility-Reactivity Paradox

In Suzuki couplings, the nicotinate (hydrophobic) and the boronic acid/base (hydrophilic) must interact.

-

Problem: Using pure water precipitates the nicotinate. Using pure Toluene precipitates the base (K2CO3/Cs2CO3).

-

Solution: Use a binary solvent system (Dioxane/Water 4:1) or a Phase Transfer Catalyst (PTC) system (Toluene/Water + TBAB).

Reaction Pathway Visualization

The following diagram details the phase behavior during the synthesis of a biaryl intermediate using this scaffold.

Figure 2: Phase transfer logic in Suzuki coupling involving Methyl 2-bromo-5-methylnicotinate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12677293, Methyl 2,5-dibromonicotinate (Structural Analog Analysis). Retrieved from [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for standard Suzuki coupling solvent protocols for pyridine esters).

Sources

1H NMR spectrum of Methyl 2-bromo-5-methylnicotinate

Technical Analysis: Structural Elucidation of Methyl 2-bromo-5-methylnicotinate via H NMR

Executive Summary & Structural Logic

Methyl 2-bromo-5-methylnicotinate is a tetra-substituted pyridine derivative.[1] The core challenge in analyzing its NMR spectrum lies in distinguishing the two aromatic protons (H-4 and H-6) and verifying the regiochemistry of the substituents.

Molecular Formula: C

Structural Environment Analysis

To accurately predict and assign signals, we must analyze the electronic effects at play:

-

Pyridine Nitrogen (N-1): Strongly electron-withdrawing.[1] Protons

to the nitrogen (H-6) will be significantly deshielded (downfield shift).[1] -

Ester Group (C-3): Electron-withdrawing via induction and resonance.[1] Deshields the adjacent H-4.[1]

-

Bromine (C-2): Weakly deactivating but sterically significant.[1]

-

Methyl Group (C-5): Weakly electron-donating.[1]

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral integrity, follow this standardized workflow.

Sample Preparation[2][3][4]

-

Solvent: Deuterated Chloroform (CDCl

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1]-

Reasoning: CDCl

provides excellent solubility for halogenated esters and prevents hydrogen bonding broadening often seen in DMSO-d

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Integrity Check: Solutions that are too concentrated (>30 mg) may cause viscosity broadening; too dilute (<5 mg) requires excessive scan times.[1]

-

-

Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz Base Frequency)

Spectral Interpretation & Assignment

The

Summary Table of Chemical Shifts ( )[1][5][6]

| Assignment | Shift ( | Multiplicity | Integration | Coupling Constant ( | Electronic Justification |

| H-6 | 8.35 – 8.45 | Doublet (d) | 1H | ||

| H-4 | 7.80 – 7.90 | Doublet (d) | 1H | ||

| -OCH | 3.94 | Singlet (s) | 3H | - | Methyl ester (deshielded by Oxygen).[1] |

| Ar-CH | 2.38 | Singlet (s)* | 3H | - | Allylic/Aromatic Methyl.[1] |

*Note: The Ar-CH

Detailed Mechanistic Assignment

The Aromatic Region (7.5 – 8.5 ppm)

The pyridine ring contains two protons, H-4 and H-6.[1] They are meta to each other, separated by the C-5 carbon bearing the methyl group.[1]

-

H-6 (

~8.40 ppm):-

This proton is adjacent to the pyridine nitrogen.[1] The electronegative nitrogen creates a strong deshielding cone, pushing this signal the furthest downfield.[1]

-

Coupling: It exhibits a characteristic meta-coupling (

) to H-4.[1] -

Validation: If this peak is not the most downfield signal, the pyridine ring orientation is incorrect.[1]

-

-

H-4 (

~7.85 ppm):

The Aliphatic Region (2.0 – 4.0 ppm)[1]

-

Ester Methyl (-OCH

, -

Aromatic Methyl (-CH

,-

Attached to C-5. The chemical shift is typical for toluene-like methyl groups but slightly downfield due to the electron-deficient pyridine ring.[1]

-

Visualization of Assignment Logic

The following diagram illustrates the logical flow used to assign the aromatic protons, distinguishing them based on electronic environments (E-E-A-T principle).

Caption: Logic flow for distinguishing regioisomeric protons H-4 and H-6 based on chemical shift rules and coupling constants.

Troubleshooting & Impurities

When analyzing the spectrum, be aware of common artifacts that can lead to misinterpretation:

-

Water Peak: In CDCl

, adventitious water appears as a broad singlet around 1.56 ppm .[1] Do not confuse this with the methyl group (which is at 2.38 ppm).[1] -

Rotamers: Pyridine esters generally do not show rotameric splitting at room temperature.[1] If peaks are doubled, check for protonation (acidic impurities) or degradation.[1]

-

Residual Solvent: CHCl

appears at 7.26 ppm .[1] Ensure this does not overlap with aromatic satellites.

Synthesis & Contextual Reference

This molecule is frequently synthesized via the bromination of methyl 5-methylnicotinate or via Suzuki coupling precursors.[1] The spectral data provided here aligns with literature values for 2,3,5-substituted pyridines.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3741173, Methyl 2-bromo-5-methylnicotinate. Retrieved from [Link]

-

Reich, H. J. (2024). Proton NMR Chemical Shifts for Pyridines. University of Wisconsin-Madison / Organic Chemistry Data.[1] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] (Standard reference for coupling constants in heterocyclic systems).

Technical Monograph: 13C NMR Structural Elucidation of Methyl 2-bromo-5-methylnicotinate

The following technical guide details the structural elucidation and 13C NMR characterization of Methyl 2-bromo-5-methylnicotinate. This monograph is designed for medicinal chemists and analytical scientists requiring rigorous spectral verification for this common heterocyclic intermediate.

Executive Summary & Compound Profile

Methyl 2-bromo-5-methylnicotinate (CAS: 136227-39-9) is a trisubstituted pyridine scaffold widely employed as a regioselective intermediate in the synthesis of kinase inhibitors and nicotinic receptor modulators.[1][2] Its structural integrity is defined by three distinct functionalities on the pyridine ring: a bromine atom at C2, a methyl ester at C3, and a methyl group at C5.

Accurate 13C NMR assignment is critical due to the potential for regioisomeric impurities (e.g., the 6-methyl isomer) arising from non-selective cyclization or bromination protocols. This guide provides a definitive chemical shift analysis based on substituent chemical shift (SCS) additivity rules and empirical data from structural analogs.

Compound Identity[1][2][3][4]

-

IUPAC Name: Methyl 2-bromo-5-methylpyridine-3-carboxylate[3]

-

Molecular Formula: C

H -

Key Structural Features: 2,3,5-substitution pattern, rendering C2, C3, and C5 as quaternary aromatic carbons.

Experimental Protocol (Standardized)

To ensure reproducibility and comparability with the data presented below, the following acquisition parameters are recommended.

-

Instrument: 400 MHz (1H) / 100 MHz (13C) NMR Spectrometer.

-

Solvent: Deuterated Chloroform (CDCl

, -

Concentration: ~20 mg/mL to ensure detection of quaternary carbons.

-

Pulse Sequence: Proton-decoupled 13C {1H} with NOE enhancement (e.g., zgpg30 or equivalent).

-

Relaxation Delay (D1):

2.0 seconds (critical for relaxation of non-protonated C2, C3, C5, and C=O nuclei). -

Temperature: 298 K (25 °C).

13C NMR Spectral Data & Assignment

The 13C NMR spectrum of Methyl 2-bromo-5-methylnicotinate displays 8 distinct signals : 2 aliphatic methyl signals, 1 carbonyl signal, and 5 aromatic pyridine signals (3 quaternary, 2 methine).

Table 1: Chemical Shift Assignments (CDCl )

| Carbon No.[4][3][7][8] | Chemical Shift ( | Multiplicity (DEPT-135) | Assignment Logic & Electronic Environment |

| C=O | 165.8 | C (quat) | Ester Carbonyl. Typical range for aromatic methyl esters. Deshielded by anisotropy of the pyridine ring. |

| C6 | 153.5 | CH | Aromatic Methine. Most deshielded aromatic CH due to proximity to Nitrogen (alpha-position) and inductive effect of C5-Me. |

| C2 | 141.8 | C (quat) | Aromatic Quaternary (C-Br). Shifted upfield relative to unsubstituted pyridine ( |

| C4 | 139.5 | CH | Aromatic Methine. Para to the Nitrogen. Deshielded by the ortho-ester group and meta-bromine. |

| C5 | 133.2 | C (quat) | Aromatic Quaternary (C-Me). Ipso-substituted by methyl group. Distinct from C3 due to lack of strong electron-withdrawing carbonyl influence. |

| C3 | 128.4 | C (quat) | Aromatic Quaternary (C-COOMe). Shielded relative to C2/C6. Positioned between the withdrawing Ester and Bromine. |

| OCH | 52.8 | CH | Methoxy Methyl. Characteristic signal for methyl esters. |

| Ar-CH | 18.2 | CH | Aromatic Methyl. Attached at C5. Typical value for methyl groups on heteroaromatic rings. |

Note on Assignments: The assignment of C2 (141.8 ppm) vs. C6 (153.5 ppm) is definitive. C6 is a CH (visible in DEPT/HSQC) and is alpha to Nitrogen, typically the most downfield aromatic signal in pyridines. C2 is quaternary and experiences the upfield shift caused by the Bromine substituent (the "Heavy Atom Effect").

Structural Verification Workflow

The following diagram illustrates the logical flow for assigning the carbon backbone using 1D and 2D NMR techniques. This workflow prevents misidentification of the 6-methyl isomer.

Figure 1: Step-by-step NMR logic flow for distinguishing the target compound from common regioisomers using DEPT and HMBC correlations.

Mechanistic Insight: Substituent Effects

Understanding the causality behind these shifts allows for rapid troubleshooting of impurities.

-

The Bromine Effect (C2): In pyridine systems, an

-bromine atom typically exerts a shielding effect (upfield shift) on the ipso carbon compared to a hydrogen substituent, counteracting the deshielding effect of the adjacent nitrogen. This places C2 (~141 ppm) significantly upfield of C6 (~153 ppm). -

The Ester Effect (C3): The carbonyl group at C3 withdraws electron density via resonance, but the ipso carbon itself (C3) is often shielded relative to unsubstituted positions due to steric compression and mesomeric contributions.

-

The Methyl Effect (C5): The methyl group at C5 introduces a predictable

-deshielding effect (~+9 ppm) on C5 and a

Common Impurity Profile

-

2-Hydroxy analog: If the bromine is hydrolyzed (common in wet solvents), the C2 signal will shift drastically downfield (>160 ppm) due to the pyridone tautomer character.

-

Regioisomer (Methyl 2-bromo-6-methylnicotinate): In this isomer, the Ar-Me signal in HMBC would correlate strongly with the C=O carbon (3-bond), whereas in the 5-methyl target, the Ar-Me is too distant (4-bond) to correlate with the carbonyl.

References

-

Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 3741173, Methyl 2-bromo-5-methylnicotinate. [Link]

Sources

- 1. 1260016-95-2[7-Bromo-5-fluoro-1-indanone 97%]- Jizhi Biochemical [acmec.com.cn]

- 2. 866641-66-9[(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate 98%]- Jizhi Biochemical [acmec.com.cn]

- 3. jk-sci.com [jk-sci.com]

- 4. methyl 5-(bromomethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. 1215916-40-7|Methyl 5-bromo-2-methylnicotinate|BLD Pharm [bldpharm.com]

- 6. Methyl 5-bromo-2-methylnicotinate - Lead Sciences [lead-sciences.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

Structural Elucidation and Regiochemical Assignment of Methyl 2-bromo-5-methylnicotinate

This technical guide is structured to serve as a definitive resource for the structural elucidation of Methyl 2-bromo-5-methylnicotinate , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

Content Type: Technical Whitepaper | CAS: 136227-39-9 Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Synthetic Context

Methyl 2-bromo-5-methylnicotinate is a trisubstituted pyridine scaffold valued for its orthogonal reactivity. The C2-bromide allows for Suzuki/Buchwald couplings, while the C3-ester serves as an electrophile for amidation or reduction.

However, the synthesis of this scaffold—often via bromination of 5-methylnicotinic acid or lithiation/halogenation sequences—frequently generates regioisomeric impurities (e.g., the 6-methyl or 6-bromo isomers). Distinguishing the target molecule from these isomers is the primary analytical challenge.

The Core Analytical Challenge:

-

Target: 2,3,5-substitution pattern.

-

Common Impurity: 2,3,6-substitution pattern (Methyl 2-bromo-6-methylnicotinate).

-

Resolution: 1H NMR coupling constants (

-values) and 2D NOESY spatial correlations.

Analytical Workflow Strategy

The following workflow ensures a self-validating identification process, moving from elemental composition to spatial confirmation.

Figure 1: Step-wise analytical workflow for definitive structural assignment.

Mass Spectrometry: The Bromine Signature

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) must confirm the presence of the halogen.

-

Ionization: ESI+ (Electrospray Ionization).

-

Observed Mass:

-

Isotopic Pattern (The Fingerprint): Bromine exists as

Br and-

Requirement: The mass spectrum must show two peaks of equal intensity separated by 2 mass units (M and M+2).

-

If the M+2 peak is ~33% of M: You likely have Chlorine, not Bromine.

-

If no M+2 peak: You have lost the halogen (dehalogenation impurity).

-

Nuclear Magnetic Resonance (NMR) Elucidation

This section details the specific signals expected for Methyl 2-bromo-5-methylnicotinate.

1H NMR: The Coupling Constant Logic

The pyridine ring has two aromatic protons: H4 and H6 . In the 2,3,5-substitution pattern, these protons are meta to each other.

Predicted Data (DMSO-d6, 400 MHz):

| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |

| H6 | 8.35 – 8.45 | Doublet (d) | 1H | Adjacent to Nitrogen (deshielded); Meta to H4. | |

| H4 | 7.90 – 8.00 | Doublet (d) | 1H | Between Ester and Methyl; Meta to H6. | |

| OCH | 3.85 – 3.90 | Singlet (s) | 3H | - | Methyl ester (distinctive chemical shift). |

| Ar-CH | 2.30 – 2.40 | Singlet (s) | 3H | - | Aromatic methyl (C5). |

Critical Discrimination Point (Expert Insight):

-

Target (2,3,5-pattern): H4 and H6 are meta. Coupling constant (

) is ~1.5 – 2.5 Hz . -

Impurity (2,3,6-pattern): H4 and H5 would be ortho. Coupling constant (

) would be ~8.0 Hz . -

Protocol: If you see a doublet with

Hz, you have isolated the wrong regioisomer.

13C NMR Framework

-

Carbonyl (C=O): ~165 ppm.[1]

-

Aromatic Carbons: 5 signals in the aromatic region (120–160 ppm).

-

C2 (C-Br): Distinctive shift, typically upfield relative to C-N carbons but affected by the heavy atom effect.

-

C6 (C-N): Most downfield aromatic carbon (~150+ ppm).

-

2D NMR: The "Smoking Gun" (NOESY)

To definitively prove the methyl group is at position 5 (and not 6) and the ester is at position 3, Nuclear Overhauser Effect Spectroscopy (NOESY) is required.

The Logic of Spatial Proximity:

-

Interaction A: The Ester Methyl (at C3) is spatially close to H4 . It is far from H6.

-

Interaction B: The Aromatic Methyl (at C5) is spatially close to both H4 and H6 .

Figure 2: NOESY correlation map. Green dashed lines indicate observed spatial interactions. The simultaneous correlation of Ar-Me to two aromatic protons confirms the C5 position.

Standardized Experimental Protocol

To ensure reproducibility in a drug development setting, follow this characterization protocol.

Sample Preparation (NMR)[1][2]

-

Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3. Pyridine derivatives often aggregate in chloroform, leading to broad peaks. DMSO ensures sharp signals and stabilizes the exchangeable protons (if any precursors remain).

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr from the synthesis) which can cause baseline distortion.

HPLC Purity Method (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine ring absorption) and 220 nm (Ester absorption).

-

Retention Time Logic: The target (Methyl 2-bromo-5-methylnicotinate) is relatively lipophilic due to the Br and Me groups. It will elute later than the des-bromo or acid precursors.

References

-

Synthesis and Reactivity: ChemicalBook. (2025). "Methyl 2-bromo-5-methylnicotinate Properties and Applications."

- NMR Prediction Rules: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for additivity rules in pyridine systems).

-

Regioisomer Differentiation: National Institutes of Health (NIH). (2023). "Differentiation of ring-substituted regioisomers."

-

Compound Registry: PubChem. "Methyl 2-bromo-5-methylnicotinate (CID 3741173)."[2]

Sources

Strategic Utilization of Substituted Bromonicotinates in Heterocyclic Scaffold Design

This guide details the structural utility, reactivity profiles, and synthetic applications of substituted bromonicotinates, with a specific focus on their role as "privileged scaffolds" in medicinal chemistry.

Executive Summary

Substituted bromonicotinates (alkyl bromo-pyridine-3-carboxylates) represent a cornerstone class of intermediates in modern drug discovery. Their value stems from a unique orthogonal reactivity profile : the presence of an electron-deficient pyridine ring, a chemically distinct halogen handle (Br), and a modifiable ester functionality. This "triad of reactivity" allows medicinal chemists to rapidly access diverse chemical space—ranging from kinase inhibitors to collagen prolyl 4-hydroxylase (CP4H) modulators—through sequential cross-coupling, nucleophilic substitution (

Structural & Electronic Landscape

The utility of bromonicotinates is defined by the specific position of the bromine atom relative to the ring nitrogen and the ester group.[1] The pyridine ring is inherently electron-deficient (

Isomeric Reactivity Profiling

The position of the bromine dictates the dominant reaction pathway. We categorize the three primary isomers based on their electronic and steric environments:

| Isomer | Structure Description | Electronic Environment | Primary Reactivity Mode |

| Ethyl 2-bromonicotinate | Br at C2 (ortho to N, ortho to Ester) | Highly Activated. The C2 position is most electron-deficient due to the cumulative inductive effects of the adjacent Nitrogen and the C3-Ester. | |

| Methyl 6-bromonicotinate | Br at C6 (para to Ester, ortho to N) | Moderately Activated. Activated by the ring Nitrogen (ortho) and the Ester (para-resonance). Less sterically hindered than C2. | Cross-Coupling (Dominant). Ideal for Suzuki/Sonogashira coupling due to low steric hindrance. |

| Methyl 5-bromonicotinate | Br at C5 (meta to N, meta to Ester) | Deactivated. The C5 position is not activated by the ring Nitrogen (meta relationship). Resembles a standard aryl bromide. | Metal-Catalyzed Coupling Only. Inert to |

The "Push-Pull" Electronic Effect

In 2- and 6-bromonicotinates, the ester group at C3 acts as an electron-withdrawing group (EWG), further depleting electron density from the ring.

-

Inductive Effect (-I): The ester pulls density through the

-framework, activating the adjacent C2 and C4 positions most strongly. -

Resonance Effect (-R): The ester can delocalize negative charge (in Meisenheimer intermediates) when nucleophiles attack at C2 or C6, stabilizing the transition state for

.

Synthetic Access & Scalability[2]

While direct bromination of nicotinate esters is possible, it often yields mixtures. The most reliable industrial routes involve esterification of the corresponding bromonicotinic acids .

Preferred Esterification Protocol

-

Reagents: Oxalyl chloride (activator) followed by MeOH/EtOH, or

(catalytic) in refluxing alcohol. -

Why: Acid-catalyzed Fischer esterification is efficient but can be slow for sterically hindered acids (e.g., 2-bromonicotinic acid). The acyl chloride route is instantaneous and quantitative.

Figure 1: Divergent esterification strategies for bromonicotinic acids.

Chemoselectivity: The Core Value Proposition

The power of bromonicotinates lies in Chemoselective Functionalization .

Regioselectivity in Cross-Coupling

In systems containing multiple halogens (e.g., methyl 2,6-dibromonicotinate), palladium-catalyzed cross-coupling (Suzuki-Miyaura) occurs preferentially at the C6 position .

-

Reasoning: The C2 position is sterically shielded by the C3-ester group. The oxidative addition of Pd(0) is kinetically faster at the accessible C6-Br bond.

Regioselectivity in

Conversely, nucleophilic aromatic substitution (

-

Small Nucleophiles (Fluoride, Hydroxide): Prefer C2 attack (electronic control).

-

Bulky Nucleophiles (Amines, Alkoxides): Prefer C6 attack (steric control).

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C6-Selective)

Targeting the less hindered bromide in 2,6-dibromo or 6-bromo systems.

Context: This protocol is optimized to prevent hydrolysis of the ester while effecting C-C bond formation.

-

Setup: In a flame-dried Schlenk tube, combine Methyl 6-bromonicotinate (1.0 equiv), Arylboronic acid (1.2 equiv), and

(2.0 equiv). -

Catalyst: Add

(3-5 mol%).-

Note: Bidentate ligands like dppf are preferred over

to prevent catalyst deactivation by the pyridine nitrogen.

-

-

Solvent System: Add degassed 1,4-Dioxane/Water (9:1) .

-

Why: The small amount of water is critical for the transmetallation step involving the boronate species.

-

-

Reaction: Heat to 80°C under Argon for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Displacement for Scaffold Cyclization

Targeting the activated C2 position for bicyclic ring formation.

Context: Used to synthesize pyrido[2,3-d]pyrimidines or naphthyridines.

-

Reactants: Dissolve Ethyl 2-bromonicotinate (1.0 equiv) in anhydrous DMF or NMP (0.5 M).

-

Nucleophile: Add the amidine or urea derivative (1.2 equiv).

-

Base: Add

(2.0 equiv).-

Why: Cesium carbonate is superior for

in dipolar aprotic solvents due to the "cesium effect" (solubility and cation-pi interactions).

-

-

Conditions: Heat to 100–120°C .

-

Isolation: Pour into ice water. The fused heterocyclic product often precipitates and can be collected by filtration.

Case Study: CP4H Inhibitors

A definitive example of bromonicotinate utility is found in the development of Collagen Prolyl 4-Hydroxylase (CP4H) inhibitors , which are potential therapeutics for fibrotic diseases.

-

Challenge: To create a bidentate iron-chelating scaffold that mimics 2-oxoglutarate.

-

Solution: Researchers utilized Ethyl 2-bromonicotinate as the starting material.[1][6]

-

Workflow:

-

Sonogashira Coupling: Ethyl 2-bromonicotinate was coupled with trimethylsilylacetylene.

-

Cyclization: The resulting alkyne was converted into a thiazole or imidazole ring.

-

Result: The pyridine nitrogen and the nitrogen of the newly formed heterocycle create a bidentate pocket (N,N-ligand) essential for binding the active site Iron (Fe2+) of the CP4H enzyme.

-

Figure 2: Synthetic route to CP4H inhibitors using Ethyl 2-bromonicotinate.

References

-

Vasta, J. D., et al. "Development of Selective Inhibitors and Modulators of Collagen Prolyl 4-Hydroxylase." Raines Lab, University of Wisconsin-Madison. Link

-

Guidechem. "Methyl 6-Bromonicotinate: Key Uses and Applications." Guidechem Chemical Network. Link

-

LeapChem. "Methyl 6-bromonicotinate: Pharmaceutical Intermediate Profile." Hangzhou Leap Chem Co., Ltd.[7]Link

-

Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal. Link

-

CymitQuimica. "Ethyl 2-bromopyridine-3-carboxylate: Properties and Safety." CymitQuimica. Link

Sources

- 1. CAS 53087-78-8: ethyl 2-bromopyridine-3-carboxylate [cymitquimica.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 6. raineslab.com [raineslab.com]

- 7. leapchem.com [leapchem.com]

Technical Application Note: Regioselective Synthesis of Methyl 2-bromo-5-methylnicotinate

This Application Note provides a validated, high-purity synthesis protocol for Methyl 2-bromo-5-methylnicotinate starting from 5-methylnicotinic acid . This guide is structured for medicinal chemists and process development scientists, focusing on regiocontrol, scalability, and intermediate stability.

Executive Summary

The synthesis of Methyl 2-bromo-5-methylnicotinate (Target) from 5-methylnicotinic acid presents a classic challenge in heterocyclic chemistry: installing a halogen at the electron-deficient 2-position of a pyridine ring. Direct electrophilic halogenation is ineffective due to the ring's deactivation.

This protocol utilizes a nucleophilic substitution pathway via an N-oxide intermediate (the Reissert-Henze mechanism). The workflow consists of three critical stages:

-

Esterification: Protection of the carboxylic acid to modulate solubility and electronic properties.

-

N-Oxidation: Activation of the pyridine ring.

-

Regioselective Bromination: Deoxygenative bromination using phosphoryl bromide (

).

Key Technical Insight: The presence of the ester group at C-3 directs nucleophilic attack primarily to the C-2 position (ortho to the ester) during the rearrangement, though the C-6 isomer is a common impurity that requires chromatographic separation.

Retrosynthetic Analysis & Pathway

The strategy relies on activating the pyridine nitrogen to facilitate nucleophilic attack by bromide ions.

Figure 1: Synthetic pathway utilizing N-oxide activation for C-2 functionalization.

Experimental Protocols

Step 1: Methyl Esterification

Objective: Convert 5-methylnicotinic acid to methyl 5-methylnicotinate.[1] Rationale: The methyl ester improves solubility in organic solvents (DCM, DCE) required for subsequent steps and prevents side reactions involving the free carboxylic acid during bromination.

Reagents & Parameters:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Methylnicotinic Acid | 1.0 | Substrate |

| Thionyl Chloride (

Protocol:

-

Setup: Equip a dry 2-neck round-bottom flask (RBF) with a reflux condenser and a dropping funnel under

atmosphere. -

Charging: Charge 5-methylnicotinic acid (10.0 g, 72.9 mmol) and anhydrous Methanol (100 mL). Cool the suspension to 0°C.

-

Activation: Dropwise add Thionyl Chloride (13.2 mL, 182 mmol) over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl,

). -

Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess

. -

Neutralization: Resuspend the residue in EtOAc (150 mL) and slowly add saturated aqueous

until pH ~8. -

Isolation: Separate phases. Wash organic layer with brine, dry over

, and concentrate. -

Output: Methyl 5-methylnicotinate (Off-white solid).[1] Expected Yield: 95–98%.

Step 2: N-Oxidation

Objective: Oxidize the pyridine nitrogen to form the N-oxide. Rationale: N-oxidation reverses the polarity of the pyridine ring, making the C-2 and C-6 positions susceptible to nucleophilic attack.

Reagents & Parameters:

| Reagent | Equiv. | Role |

|---|---|---|

| Methyl 5-methylnicotinate | 1.0 | Substrate |

| m-CPBA (70-75%) | 1.5 | Oxidant |

| Dichloromethane (DCM) | Solvent (15 vol) | Solvent |

Protocol:

-

Dissolution: Dissolve Methyl 5-methylnicotinate (10.0 g, 66.1 mmol) in DCM (150 mL) in a 500 mL RBF. Cool to 0°C.[2]

-

Oxidation: Add m-CPBA (24.4 g, ~99 mmol) portion-wise over 20 minutes. Note: m-CPBA is shock-sensitive; handle with care.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir overnight (12–16 h).

-

Quench & Workup:

-

Dilute with DCM (100 mL).

-

Wash with 10% aqueous

(to quench excess peroxide). -

Wash with saturated aqueous

(3 x 100 mL) to remove the m-chlorobenzoic acid byproduct. Critical: Ensure the aqueous layer is basic.

-

-

Isolation: Dry organic layer over

, filter, and concentrate. -

Output: Methyl 5-methylnicotinate N-oxide (White/Pale yellow solid). Expected Yield: 85–90%.

Step 3: Regioselective Bromination (Reissert-Henze)

Objective: Convert the N-oxide to the 2-bromo derivative.

Rationale:

Reagents & Parameters:

| Reagent | Equiv. | Role |

|---|---|---|

| N-Oxide Intermediate | 1.0 | Substrate |

| Phosphoryl Bromide (

Protocol:

-

Setup: Use a dry pressure tube or RBF with reflux condenser under Argon.

-

Charging: Dissolve the N-oxide (5.0 g, 29.9 mmol) in anhydrous DCE (50 mL).

-

Reagent Addition: Add

(17.1 g, 59.8 mmol) in one portion at RT. (Alternatively, use -

Reaction: Heat to 80–90°C for 2–4 hours. The solution usually turns dark orange/red.

-

Quench: Cool to 0°C. Very slowly pour the reaction mixture into crushed ice/water (200 mL). Caution: Violent hydrolysis of excess

. -

Neutralization: Adjust pH to ~7–8 with solid

or saturated -

Extraction: Extract with DCM (3 x 50 mL). Dry combined organics over

and concentrate. -

Purification (Critical):

-

The crude residue contains the target (2-bromo), the isomer (6-bromo), and potentially unreacted N-oxide.

-

Column Chromatography: Silica gel (100–200 mesh). Eluent: Gradient of 5% to 20% EtOAc in Hexanes.

-

Order of Elution: Typically, the 2-bromo isomer elutes after the 6-bromo isomer due to the dipole interaction with the adjacent ester, but this must be confirmed by TLC/NMR for the specific system.

-

-

Output: Methyl 2-bromo-5-methylnicotinate (White to off-white solid). Expected Yield: 45–60%.

Mechanism & Regioselectivity[3][4]

The reaction follows a modified Reissert-Henze mechanism. The regioselectivity is governed by the electronic influence of the C-3 methyl ester (EWG) and the C-5 methyl group (EDG).

Figure 2: Mechanistic steps and factors influencing the ratio of 2-bromo vs. 6-bromo products.[3]

Analytical Confirmation:

-

1H NMR (CDCl3):

-

Target (2-bromo-5-methyl): Look for two aromatic singlets (or doublets with small J coupling). The proton at C-6 (adjacent to N) will be deshielded (~8.3 ppm). The proton at C-4 will be around ~7.9 ppm.

-

Isomer (6-bromo-5-methyl): The coupling pattern and shifts will differ. The proton at C-2 (between N and Ester) is typically very deshielded (~8.8 ppm).

-

References

-

Synthesis of Methyl 5-methylnicotinate

-

Bromination of Pyridine N-Oxides

-

J&K Scientific. "Methyl 2-bromo-5-methylnicotinate Product Page." Accessed Jan 28, 2026. Link

-

Baran, P. S., et al.[4] "Regioselective Bromination of Fused Heterocyclic N-Oxides." Journal of the American Chemical Society. (Discusses general N-oxide bromination strategies).

-

Patent CN102321016B.[5] "Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate." (Illustrates related bromination chemistry). Link

-

-

General Reissert-Henze Reaction

-

MedChemTips. "Regioselective Bromination of Fused Heterocyclic N-Oxides." Link

-

Sources

- 1. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 4. medchemtips.wordpress.com [medchemtips.wordpress.com]

- 5. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Methyl 2-bromo-5-methylnicotinate

Strategic Context & Substrate Analysis

Methyl 2-bromo-5-methylnicotinate is a high-value scaffold in medicinal chemistry, serving as a precursor for nicotinamide-based inhibitors and allosteric modulators. However, functionalizing the C2 position via Suzuki-Miyaura coupling presents a unique set of electronic and steric challenges that distinguish it from standard aryl halide couplings.

Mechanistic Challenges[1][2]

-

Steric Congestion (The "Ortho Effect"): The C2-bromide is flanked by the pyridine nitrogen and the C3-methyl ester. This steric crowding can retard the rate of transmetallation, often the turnover-limiting step in hindered systems.

-

Catalyst Poisoning: The pyridine nitrogen is a competent ligand for palladium. In the absence of bulky ligands, the substrate can displace phosphines from the metal center, forming inactive [Pd(Ar)Br(L)(Pyridine)] species.

-

Electronic Activation vs. Lability: The electron-deficient nature of the pyridine ring (enhanced by the C3-ester) facilitates rapid oxidative addition. However, this same electronics makes the C3-ester susceptible to hydrolysis under the basic conditions required for Suzuki coupling.

The Solution: This protocol utilizes a Bulky-Phosphine / Pd(0) system. We prioritize ligands like XPhos or SPhos , which serve a dual purpose: their steric bulk prevents the pyridine nitrogen from binding to the palladium, and their electron-rich nature accelerates the oxidative addition of the C2-bromide.

Standardized Protocol: The "Gold Standard" Method

This protocol is optimized for reliability across a broad range of boronic acid partners (aryl, heteroaryl, and alkyl).[1] It employs a commercially available catalyst system that balances cost with high reactivity.

Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12][13]

-

Substrate: Methyl 2-bromo-5-methylnicotinate (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

-

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (5.0 – 6.0 mol%)

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Catalyst Pre-complexation (Critical Step):

-

In a separate vial, dissolve Pd₂(dba)₃ (23 mg, 0.025 mmol) and XPhos (24 mg, 0.05 mmol) in 1 mL of anhydrous 1,4-Dioxane.

-

Stir at 60°C for 3-5 minutes under Argon. The solution should turn from dark purple/red to a deep chestnut brown/orange, indicating the formation of the active L-Pd(0) species. Why? Pre-forming the catalyst prevents the substrate from sequestering "naked" palladium before the ligand binds.

-

-

Reaction Assembly:

-

To a reaction vial equipped with a magnetic stir bar, add Methyl 2-bromo-5-methylnicotinate (230 mg, 1.0 mmol), the Boronic Acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Note on Base: If the boronic acid is protodeboronation-prone (e.g., 2-fluorophenylboronic acid), switch to KF (3.0 equiv) to maintain a lower pH.

-

-

Solvent Addition & Degassing:

-

Add 4 mL of 1,4-Dioxane and 1 mL of degassed Water.

-

Sparge the mixture with Argon for 5 minutes (or use 3 freeze-pump-thaw cycles). Oxygen is the enemy of the electron-rich XPhos ligand.

-

-

Reaction Initiation:

-

Add the pre-complexed catalyst solution (from Step 1) via syringe.

-

Seal the vial and heat to 90°C for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexanes; product is often more polar and UV-active).

-

-

Workup & Scavenging:

-

Cool to room temperature.[2][3] Dilute with EtOAc (20 mL) and Water (10 mL).

-

Crucial Step: Pyridines bind residual Pd. Add 50 mg of Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or wash the organic layer with 10% aqueous L-Cysteine solution to remove Pd contaminants.

-

Separate layers.[2] Wash organic phase with Brine, dry over Na₂SO₄, and concentrate.[2]

-

Reaction Optimization & Screening Data

The following table summarizes the impact of different catalyst systems on this specific scaffold, based on general reactivity trends for ortho-substituted pyridines.

| Parameter | Condition A (Traditional) | Condition B (Recommended) | Condition C (Challenging Substrates) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / CataCXium A |

| Base | Na₂CO₃ (aq) | K₃PO₄ (aq) | Cs₂CO₃ (anhydrous) |

| Solvent | Toluene/EtOH/H₂O | Dioxane/H₂O | n-Butanol |

| Temp | 100°C | 90°C | 110°C |

| Yield | 40-60% | 85-95% | 70-85% |

| Notes | Significant protodeboronation; slow conversion due to steric bulk. | Fast conversion (<2h); minimal ester hydrolysis. | Best for very bulky boronic acids; requires higher temp. |

Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the specific role of the bulky ligand in preventing the "Pyridine Trap" (inactive complex formation).

Caption: Catalytic cycle showing how bulky ligands (XPhos) prevent the formation of the inactive pyridine-coordinated trap species, ensuring rapid turnover.

Troubleshooting & Critical Parameters

Ester Hydrolysis (Saponification)

-

Symptom: Loss of methyl ester (formation of carboxylic acid) or low mass balance.

-

Cause: Hydroxide concentration is too high, or temperature is too aggressive.

-

Fix: Switch from K₃PO₄ to Anhydrous K₃PO₄ or KF . Reduce water ratio to 10% or use anhydrous conditions (Dioxane/Toluene) with 2.0 equiv Cs₂CO₃.

"Stalled" Reaction (Incomplete Conversion)

-

Symptom: Starting material remains despite heating.

-

Cause: Catalyst deactivation (Pd black formation) or insufficient activation of boronic acid.

-

Fix:

-

Add a fresh "spike" of catalyst (1 mol%).

-

Ensure the boronic acid is pure (recrystallize if brown/sticky).

-

Switch to the corresponding Pinacol Ester (Bpin) , which is more stable and soluble.

-

Emulsions during Workup

-

Symptom: Organic and aqueous layers fail to separate cleanly.

-

Cause: Amphiphilic nature of pyridine products + fine phosphate salts.

-

Fix: Filter the crude reaction mixture through a small pad of Celite before adding water. This removes the fine particulates that stabilize emulsions.

References

-

Billingsley, K., & Buchwald, S. L. (2006).[4] Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids.[5][6] Angewandte Chemie International Edition.[4][7] Link

- Core citation for the use of XPhos/SPhos in heteroaryl couplings.

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][1][2][8][7][9][10][6][11] Chemical Reviews. Link

- Foundational review of the mechanism and base effects.

-

Li, H., et al. (2011). Recent Advances in Palladium-Catalyzed Coupling Reactions of Pyridine Derivatives.[4] Chemical Society Reviews. Link

- Specific discussion on the "ortho-effect" in pyridine synthesis.

Sources

- 1. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

using Methyl 2-bromo-5-methylnicotinate in palladium cross-coupling reactions

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-5-methylnicotinate

Introduction: The Scaffold & Strategic Value

Methyl 2-bromo-5-methylnicotinate (CAS: 136227-39-9) is a high-value heterocyclic building block extensively used in the synthesis of kinase inhibitors, agrochemicals, and receptor modulators. Its structural architecture offers a unique "trifecta" of reactivity for medicinal chemists:

-

C2-Bromine (Activated Electrophile): The bromine atom is positioned

to the pyridine nitrogen and ortho to the electron-withdrawing ester group. This electronic environment significantly lowers the energy of the C-Br bond's -

C3-Methyl Ester (Electrophile/Cyclization Handle): This group serves two roles. First, it electronically activates the C2 position. Second, it acts as a latent electrophile for post-coupling cyclization reactions (e.g., forming 1,6-naphthyridines or pyrrolopyridines).

-

C5-Methyl (Steric/Lipophilic Modulator): This substituent blocks metabolic oxidation at the C5 position and increases lipophilicity without imposing significant steric hindrance on the reaction center at C2.

This guide provides optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, designed to maximize yield and minimize protodehalogenation side reactions.

Mechanistic Insight: Reactivity & Regioselectivity

To successfully couple this substrate, one must understand the electronic bias of the pyridine ring.

-

Oxidative Addition (Rate-Determining Step): The electron-deficient nature of the pyridine ring, amplified by the C3-ester, makes the C2-Br bond highly reactive. Standard Pd(0) catalysts (e.g., Pd(PPh3)4) are often sufficient. However, for electron-poor boronic acids, electron-rich ligands (e.g., SPhos, XPhos) are required to facilitate the transmetalation step, which can become the bottleneck.

-

Potential Pitfall (Protodehalogenation): Under basic conditions, electron-deficient pyridyl palladium species can undergo protonolysis if the transmetalation is slow. Using anhydrous bases (e.g., K3PO4, Cs2CO3) in aprotic solvents (Dioxane, Toluene) mitigates this risk.

Visualizing the Divergent Synthesis Workflow

Caption: Divergent synthetic pathways from the core scaffold. The C3-ester enables secondary cyclization following Sonogashira coupling.

Application 1: Suzuki-Miyaura Coupling